Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H6ClN3O2 . It has a molecular weight of 175.57 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring carrying an ethoxy-carbonyl group . The InChI code for this compound is 1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.57 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.9 Ų .Scientific Research Applications
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is widely used in scientific research applications due to its versatile reactivity. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial compounds. It is also used in the synthesis of peptides and other biologically active compounds. In addition, this compound is used in the synthesis of a variety of heterocyclic compounds, including those used in medicinal chemistry.
Mechanism of Action
Target of action
1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target of action would depend on the specific derivative and its functional groups.
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its biological activity. For example, some antiviral 1,2,4-triazole derivatives inhibit viral replication by targeting specific proteins in the virus .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole derivatives would depend on their specific biological activity. For instance, anticancer 1,2,4-triazole derivatives might affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Some general properties of this class of compounds include high GI absorption and low BBB permeability .
Result of action
The result of action of 1,2,4-triazole derivatives can vary greatly depending on their specific biological activity. For example, anticancer 1,2,4-triazole derivatives might result in the death of cancer cells .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .
Advantages and Limitations for Lab Experiments
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. In addition, it is not toxic and does not have any known adverse effects.
However, this compound has several limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable and can degrade over time.
Future Directions
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate has a wide range of potential applications in scientific research. It can be used to synthesize a variety of compounds, including those used in pharmaceuticals, agrochemicals, and other industrial compounds. In addition, it can be used in the synthesis of peptides and other biologically active compounds. Furthermore, it can be used in the synthesis of heterocyclic compounds, including those used in medicinal chemistry. Finally, it can be used to synthesize a variety of compounds for use in drug discovery and development.
properties
IUPAC Name |
ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBIABCHFSRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680899 | |
Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
774608-88-7 | |
Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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